4-Tert-butyl-3'-iodobenzophenone
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Description
4-Tert-butyl-3’-iodobenzophenone is an organic compound with the molecular formula C17H17IO . It is a derivative of benzophenone, where one of the phenyl groups is substituted with a tert-butyl group and the other phenyl group is substituted with an iodine atom .
Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-3’-iodobenzophenone consists of a benzophenone core, with a tert-butyl group attached to one of the phenyl rings and an iodine atom attached to the other phenyl ring . The InChI code for this compound is 1S/C17H17IO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11H,1-3H3 .Scientific Research Applications
Synthesis and Magnetism of Rare-Earth Metal Compounds : A study by Yadav et al. (2015) utilized a Schiff-base proligand prepared from 4-tert-butyl-2,6-diformylphenol and 2-aminophenol for synthesizing tetranuclear and pentanuclear compounds of rare-earth metals. These compounds exhibited properties such as weak ferromagnetic and antiferromagnetic interactions and showed single-molecule magnet behavior under certain conditions (Yadav et al., 2015).
Synthesis of Antioxidant Compounds : Kindra and Evans (2014) described the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation. This study is significant in the field of synthetic chemistry, particularly in the creation of antioxidant compounds (Kindra & Evans, 2014).
Mechanism of Hydroperoxide Decomposition : König et al. (1986) investigated the mechanism behind the hydroperoxide decomposing effect of a specific cyclic phosphite. This study contributes to understanding the antioxidative functions of similar compounds (König et al., 1986).
Ultrafast Pump-Probe Studies : Shah et al. (2004) conducted ultrafast pump-probe studies on tert-butyl aroylperbenzoates. This research is crucial in understanding the photophysical properties and reactions of such compounds under specific conditions (Shah et al., 2004).
Oxidative Cyclization to Dibenzofurans : Wei and Yoshikai (2011) explored the intramolecular C-H bond activation and C-O bond formation in 2-arylphenols to create dibenzofuran derivatives. This study is pivotal in organic chemistry, especially in the synthesis of complex organic structures (Wei & Yoshikai, 2011).
Antioxidant Activity of Schiff Bases : Shakir et al. (2014) synthesized new 1,3,4-oxadiazoles with 2,6-di-tert-butylphenol moieties and evaluated their antioxidant activity. This study contributes to the development of new antioxidant agents (Shakir et al., 2014).
Properties
IUPAC Name |
(4-tert-butylphenyl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVKIUVAWUIGLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217380 |
Source
|
Record name | [4-(1,1-Dimethylethyl)phenyl](3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901217380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-79-5 |
Source
|
Record name | [4-(1,1-Dimethylethyl)phenyl](3-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(1,1-Dimethylethyl)phenyl](3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901217380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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